molecular formula C24H14Cl2N2O5 B12043856 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355420-54-1

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12043856
CAS No.: 355420-54-1
M. Wt: 481.3 g/mol
InChI Key: ZBJHOVFAKWTCQW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with nitrophenyl, chlorophenyl, and carboxylate groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the Friedländer condensation, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form the quinoline core . Subsequent steps include nitration, chlorination, and esterification to introduce the nitrophenyl, chlorophenyl, and carboxylate groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating cellular processes. The nitrophenyl and chlorophenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 6-chloroquinoline-4-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate

Uniqueness

Compared to similar compounds, 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the presence of both nitrophenyl and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

355420-54-1

Molecular Formula

C24H14Cl2N2O5

Molecular Weight

481.3 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H14Cl2N2O5/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)27-22)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2

InChI Key

ZBJHOVFAKWTCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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